molecular formula C25H23FN4O3 B11276654 N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11276654
M. Wt: 446.5 g/mol
InChI Key: MFUCBIOQMKTJRN-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-9-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-9-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves several steps. One common method includes the condensation of 4-ethoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazoloquinazoline core.

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-9-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-9-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrazoloquinazoline derivatives, such as:

  • N-(4-ETHOXYPHENYL)-3-(4-FLUOROPHENYL)-2-PROPENAMIDE
  • 3-(4-ETHOXYPHENYL)-2-((3-FLUOROBENZYL)SULFANYL)-4(3H)-QUINAZOLINONE
  • (S)-N4-(3-CHLORO-4-FLUOROPHENYL)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLINE-4,6-DIAMINE

These compounds share structural similarities but differ in their functional groups and specific applications. N-(4-ETHOXYPHENYL)-9-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting properties .

Properties

Molecular Formula

C25H23FN4O3

Molecular Weight

446.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C25H23FN4O3/c1-2-33-18-12-10-17(11-13-18)28-25(32)19-14-27-30-23(15-6-8-16(26)9-7-15)22-20(29-24(19)30)4-3-5-21(22)31/h6-14,23,29H,2-5H2,1H3,(H,28,32)

InChI Key

MFUCBIOQMKTJRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)F)C(=O)CCC4

Origin of Product

United States

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